Cas no 7466-31-1 (Benzothiazole,2-(3,5-dinitrophenyl)-)

7466-31-1 structure
Product name:Benzothiazole,2-(3,5-dinitrophenyl)-
Benzothiazole,2-(3,5-dinitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-(3,5-dinitrophenyl)-
- 2-(3,5-dinitrophenyl)-1,3-benzothiazole
- 2-(3,5-Dinitrophenyl)benzothiazole
- AC1L827J
- MolPort-001-578-898
- NSC402597
- STK271409
- AKOS003335903
- Benzothiazole, 2-(3,5-dinitrophenyl)-
- 2-(3,5-Dinitrophenyl)-1,3-benzothiazole #
- SCHEMBL8433475
- DTXSID20322978
- NSC-402597
- 7466-31-1
-
- Inchi: InChI=1S/C13H7N3O4S/c17-15(18)9-5-8(6-10(7-9)16(19)20)13-14-11-3-1-2-4-12(11)21-13/h1-7H
- InChI Key: CIIAWHHPQYIDSE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 301.01581
- Monoisotopic Mass: 301.01572689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 133Ų
Experimental Properties
- PSA: 99.17
- LogP: 4.82610
Benzothiazole,2-(3,5-dinitrophenyl)- Related Literature
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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